Product packaging for 4-tert-Butylphenylhydrazine hydrochloride(Cat. No.:CAS No. 128231-55-0)

4-tert-Butylphenylhydrazine hydrochloride

Cat. No.: B151963
CAS No.: 128231-55-0
M. Wt: 200.71 g/mol
InChI Key: VTESCYNPUGSWKG-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis Research

The primary significance of 4-tert-butylphenylhydrazine hydrochloride in modern organic synthesis lies in its role as a precursor to indole (B1671886) derivatives through the Fischer indole synthesis. biosynth.com This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole. The tert-butyl group at the para-position of the phenyl ring influences the electronic and steric properties of the molecule, which can affect the reaction's regioselectivity and yield.

The resulting 5-tert-butyl-substituted indoles are valuable intermediates in the synthesis of a variety of more complex molecules. The bulky tert-butyl group can direct further substitutions on the indole ring and can also enhance the lipophilicity of the final products, a property often sought in medicinal chemistry. Beyond the Fischer indole synthesis, this compound is also utilized in the synthesis and pharmacological evaluation of other heterocyclic compounds, such as tetrahydroindazole-based ligands. chemsrc.com

Position in Contemporary Medicinal Chemistry Investigations

Hydrazine (B178648) derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds that form the backbone of many pharmaceuticals. researchgate.net These derivatives are instrumental in creating compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

Specifically, this compound is a key starting material for the synthesis of certain bioactive molecules. The indole scaffold, readily accessible from this precursor, is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net For instance, the Fischer indole synthesis using substituted phenylhydrazines is a common method for preparing the core structure of triptans, a class of drugs used to treat migraines. The presence of the tert-butyl group can modulate the pharmacological profile of the resulting indole-containing drug candidates.

Historical Trajectories of Hydrazine Chemistry in Scholarly Pursuits

The journey of hydrazine chemistry began in the late 19th century. The name "hydrazine" was first coined by the renowned German chemist Emil Fischer in 1875, who was investigating mono-substituted hydrazine derivatives. researchgate.net However, it was Theodor Curtius who first successfully synthesized hydrazine sulfate (B86663) in 1887 by treating organic diazides with dilute sulfuric acid. researchgate.net The pure anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895. researchgate.net

Initially, the applications of hydrazine and its derivatives were primarily of academic interest. Phenylhydrazine, for example, was famously used by Fischer to study the structure of carbohydrates. A significant turning point came with the development of the Olin Raschig process in 1907, which allowed for the large-scale industrial production of hydrazine. researchgate.net This paved the way for its use in a wider range of applications, including as a rocket fuel component during World War II. nih.gov In the post-war era, research into hydrazine chemistry intensified, leading to its current status as an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. researchgate.netnih.gov

Physicochemical Properties of this compound

PropertyValue
CAS Number 128231-55-0 biosynth.com
Molecular Formula C₁₀H₁₇ClN₂ chemscene.com
Molecular Weight 200.71 g/mol biosynth.com
Appearance White to off-white solid chemsrc.com
Melting Point 212-216 °C (decomposes) chemsrc.com
Solubility Soluble in water chemsrc.com
SMILES CC(C)(C)c1ccc(NN)cc1.Cl chemscene.com
InChI Key VTESCYNPUGSWKG-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic Data Summary

While detailed spectra are typically found in specialized databases, the following provides an overview of the expected spectroscopic characteristics for this compound.

SpectroscopyExpected Features
¹H NMR Signals corresponding to the tert-butyl protons (a singlet), aromatic protons (two doublets), and the hydrazine protons. The exact chemical shifts would depend on the solvent used.
¹³C NMR Resonances for the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons, and potentially the carbon bearing the hydrazine group.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the hydrazine and hydrochloride salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN2 B151963 4-tert-Butylphenylhydrazine hydrochloride CAS No. 128231-55-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTESCYNPUGSWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926096
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128231-55-0
Record name (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylphenylhydrazine hydrochloride
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Synthetic Methodologies for 4 Tert Butylphenylphenylhydrazine Hydrochloride and Its Derivatives

Established Reaction Pathways for Aromatic Hydrazine (B178648) Derivatization

The synthesis of aromatic hydrazines, including 4-tert-butylphenylhydrazine hydrochloride, often relies on well-established chemical transformations. These methods provide reliable and scalable routes to these important building blocks.

Direct Reaction Approaches Utilizing Phenylhydrazine (B124118) Scaffolds

One common approach to synthesizing substituted phenylhydrazines involves the direct modification of the phenylhydrazine core. This can be achieved through various reactions, such as Friedel-Crafts alkylation, where a tert-butyl group is introduced onto the phenyl ring of phenylhydrazine. However, controlling the regioselectivity to obtain the desired 4-substituted isomer can be challenging and may require specific catalysts and reaction conditions.

Another strategy involves the coupling of a pre-functionalized aryl halide with a protected hydrazine equivalent. For instance, 1-bromo-4-tert-butylbenzene (B1210543) can be coupled with t-butoxycarbonylhydrazine in the presence of a suitable catalyst and base. The resulting protected hydrazine can then be deprotected under acidic conditions to yield 4-tert-butylphenylhydrazine. chemicalbook.com

Strategic Formation of Hydrochloride Salts in Synthesis

Aryl hydrazines are often isolated and stored as their hydrochloride salts to improve their stability and ease of handling. sciencemadness.org The formation of the hydrochloride salt is typically achieved by treating the free base of the hydrazine with hydrochloric acid. sciencemadness.org This can be done by bubbling hydrogen chloride gas through a solution of the hydrazine or by adding a solution of hydrochloric acid in a suitable solvent, such as ethanol (B145695) or ether. The resulting salt precipitates from the solution and can be collected by filtration. researchgate.net This process not only provides a stable form of the compound but also serves as a purification step, as the salt is often less soluble than the free base and impurities. dtic.mil

Advanced Synthetic Protocols and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of aromatic hydrazines. These protocols often involve the use of catalytic systems and aim to minimize waste and the use of hazardous reagents.

Catalytic Systems in 4-tert-Butylphenylhydrazine Synthesis

Modern cross-coupling reactions have emerged as powerful tools for the synthesis of aryl hydrazines. Palladium-catalyzed and copper-catalyzed reactions are among the most widely used methods for the formation of the C-N bond between an aryl halide and hydrazine. nih.govresearchgate.netbohrium.com For example, the coupling of aryl chlorides or bromides with hydrazine hydrate (B1144303) can be achieved with low loadings of a palladium catalyst and an inexpensive base like potassium hydroxide. nih.govdicp.ac.cn These catalytic systems often exhibit high selectivity for the monoarylated product, which is crucial for maximizing the yield of the desired aryl hydrazine. nih.govdicp.ac.cn The choice of ligand is critical in these reactions, with specialized phosphine (B1218219) ligands often employed to facilitate the catalytic cycle. researchgate.net

Table 1: Overview of Catalytic Systems in Aryl Hydrazine Synthesis

Catalyst System Aryl Halide Hydrazine Source Base Key Features
Palladium/Josiphos Ligand Aryl Chlorides/Bromides Hydrazine Hydrate Potassium Hydroxide Low catalyst loadings, high selectivity for monoarylation. nih.govdicp.ac.cn
Copper/Ligand Aryl Bromides Hydrazine Hydrate - Readily accessible ligand, often uses water as a solvent. researchgate.netbohrium.com
Iodine (catalytic) - Aryl Hydrazines - Metal-free, environmentally benign generation of aryl radicals for further reactions. nih.gov

Environmentally Benign Purification Methodologies for Research-Grade Compound

Green chemistry principles are increasingly being applied to the purification of chemical compounds. For research-grade this compound, traditional purification methods like recrystallization can be optimized to use more environmentally friendly solvents. Other techniques, such as solid-phase extraction, can minimize solvent usage. The development of purification methods that avoid chromatography is a key goal in green chemistry, as it reduces the large volumes of solvent waste typically generated. rsc.org For hydrazine compounds specifically, methods to remove impurities without resorting to energy-intensive distillation are of interest. google.comgoogle.com

Synthesis of Related Hydrazine and Hydrazide Derivatives

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly indoles and pyrazoles. wikipedia.orgacs.orgnih.govnih.gov

The Fischer indole (B1671886) synthesis is a classic and widely used method for preparing indoles. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov The use of 4-tert-butylphenylhydrazine in this reaction allows for the synthesis of indoles bearing a tert-butyl group at the 5-position. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgnih.gov A variety of Brønsted and Lewis acids can be used to catalyze this transformation. wikipedia.orgnih.gov

Similarly, pyrazoles can be synthesized through the condensation of arylhydrazines with 1,3-dicarbonyl compounds or other suitable precursors. acs.orgnih.govmdpi.com The reaction of 4-tert-butylphenylhydrazine with a 1,3-diketone, for instance, leads to the formation of a 1-(4-tert-butylphenyl)-substituted pyrazole (B372694). These reactions often proceed with high regioselectivity. mdpi.com Advanced methods for pyrazole synthesis include ruthenium-catalyzed dehydrogenative coupling reactions and palladium-catalyzed carbonylation reactions. acs.orgnih.gov

Table 2: Synthesis of Heterocyclic Derivatives from 4-tert-Butylphenylhydrazine

Heterocycle Co-reactant Reaction Name/Type Key Conditions
Indole Aldehyde or Ketone Fischer Indole Synthesis Acidic conditions (Brønsted or Lewis acids). wikipedia.orgthermofisher.comnih.gov
Pyrazole 1,3-Diketone Cyclocondensation Often at room temperature in a suitable solvent. nih.govmdpi.com
Pyrazole 1,3-Diol Ruthenium-catalyzed Dehydrogenative Coupling Ru3(CO)12/NHC-phosphine-phosphine catalyst systems. acs.org

Reactivity Profiles and Mechanistic Investigations of 4 Tert Butylphenylhydrazine Hydrochloride

Mechanisms of Condensation Reactions Leading to Hydrazone Formation

The reaction of 4-tert-butylphenylhydrazine hydrochloride with aldehydes and ketones to form hydrazones is a classic example of a condensation reaction. This process involves the nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group and facilitate the dehydration step. researchgate.net

The mechanism begins with the deprotonation of the this compound to release the free hydrazine, which is the active nucleophile. In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde or ketone is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes it more susceptible to nucleophilic attack by the terminal nitrogen atom of the 4-tert-butylphenylhydrazine.

Table 1: Key Stages in Acid-Catalyzed Hydrazone Formation

StageDescriptionKey Intermediates
1. Activation Protonation of the carbonyl oxygen by an acid catalyst to enhance the electrophilicity of the carbonyl carbon.Protonated Aldehyde/Ketone
2. Nucleophilic Attack The lone pair of electrons on the terminal nitrogen of 4-tert-butylphenylhydrazine attacks the electrophilic carbonyl carbon.Carbinolamine
3. Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group.Protonated Carbinolamine
4. Dehydration Elimination of a water molecule from the protonated carbinolamine to form a resonance-stabilized iminium ion.Iminium Ion
5. Deprotonation A base (e.g., water) removes a proton from the nitrogen atom, resulting in the final hydrazone product.Hydrazone

Oxidative Transformations and Novel Nitrogen-Containing Scaffold Generation

The hydrazine moiety in this compound is susceptible to oxidation, which can lead to the formation of various reactive intermediates. These intermediates can be harnessed in synthetic chemistry to generate novel nitrogen-containing heterocyclic scaffolds. The specific product formed often depends on the oxidizing agent used and the reaction conditions.

One of the most significant applications of phenylhydrazines is the Fischer indole (B1671886) synthesis. In this reaction, the hydrazone formed from 4-tert-butylphenylhydrazine and an appropriate aldehyde or ketone undergoes an acid-catalyzed rearrangement to produce a substituted indole. This transformation involves a youtube.comyoutube.com-sigmatropic rearrangement as the key step.

Other oxidative transformations can lead to the formation of diazonium salts, which are versatile intermediates for introducing a variety of functional groups onto the aromatic ring. Furthermore, oxidation can lead to the formation of azo compounds or other nitrogen-rich structures, depending on the reaction pathway. These transformations are crucial in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Table 2: Examples of Oxidative Transformations and Resulting Scaffolds

Oxidizing Agent/ConditionIntermediate SpeciesResulting Scaffold/Product
Acid Catalyst (with ketone/aldehyde)HydrazoneSubstituted Indole (e.g., tert-butyl indole)
Sodium Nitrite/HClDiazonium SaltSubstituted Aromatic Compounds
Mild Oxidizing Agents (e.g., air, Cu(II))DiazeneAzo Compounds
Strong Oxidizing AgentsNitrogen Gas, Aryl RadicalsBiaryls, other coupling products

Influence of the tert-Butyl Moiety on Aromatic Substitution Reactions

The tert-butyl group on the phenyl ring of this compound has a significant influence on the regioselectivity and rate of electrophilic aromatic substitution reactions. The tert-butyl group is an activating group, meaning it increases the rate of reaction compared to benzene (B151609). This activation is due to its electron-donating nature through an inductive effect and hyperconjugation. stackexchange.com

As an alkyl group, the tert-butyl group is an ortho-, para-director. However, due to its large steric bulk, it strongly hinders electrophilic attack at the ortho positions. stackexchange.com Consequently, electrophilic substitution on a tert-butylbenzene (B1681246) derivative typically yields the para-substituted product as the major isomer. stackexchange.com In the case of 4-tert-butylphenylhydrazine, the para position is already occupied by the hydrazine group. Therefore, electrophilic substitution will occur at the ortho positions relative to the tert-butyl group (meta to the hydrazinium (B103819) group). The activating, ortho-directing nature of the hydrazine group further complicates the regiochemical outcome.

The bulky nature of the tert-butyl group can also be exploited to provide steric protection to adjacent functional groups or to influence the conformation of the molecule, which can be a useful tool in designing molecules with specific shapes and properties. chemrxiv.orgresearchgate.net

Table 3: Directing Effects of the tert-Butyl Group in Electrophilic Aromatic Substitution

FeatureInfluence on ReactionRationale
Electronic Effect ActivatingElectron-donating via induction and hyperconjugation, stabilizing the carbocation intermediate (arenium ion). stackexchange.com
Directing Effect Ortho, Para-DirectorThe electron-donating nature of the group stabilizes intermediates where the positive charge is located on the ortho or para carbons. stackexchange.com
Steric Effect Favors Para SubstitutionThe large size of the tert-butyl group sterically hinders the approach of electrophiles to the ortho positions. stackexchange.com

Acid-Catalyzed Reaction Mechanisms and Deprotonation Processes

This compound exists as a salt, with the hydrazine moiety being protonated. In solution, there is an equilibrium between the protonated form (hydrazinium ion) and the neutral, deprotonated hydrazine. The free hydrazine is the reactive nucleophile in many of its characteristic reactions, such as hydrazone formation. The position of this equilibrium is dependent on the pH of the solution.

Acid catalysis plays a dual role in reactions involving this compound. In specific acid catalysis, the protonated solvent acts as the catalyst. wikipedia.org For instance, in the condensation with a carbonyl compound, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards the nucleophilic attack by the free hydrazine. wikipedia.orglibretexts.org

Table 4: Protonation and Deprotonation in the Reaction of 4-tert-Butylphenylhydrazine HCl

ProcessRole in Reaction MechanismExample Reaction Step
Initial Deprotonation Generates the active nucleophile (free hydrazine) from the hydrochloride salt.Pre-equilibrium before nucleophilic attack.
Protonation of Substrate Activates the electrophile (e.g., a carbonyl compound) towards nucleophilic attack.Protonation of a ketone/aldehyde in hydrazone formation.
Intermediate Deprotonation Neutralizes charged intermediates to allow the reaction to proceed.Deprotonation of the nitrogen after it attacks the carbonyl carbon.
Protonation of Leaving Group Converts a poor leaving group (e.g., -OH) into a good one (e.g., -OH2+).Protonation of the hydroxyl group in the carbinolamine intermediate.

Cycloaddition Reactions Involving the Hydrazine Functionality

The hydrazine functionality in this compound can be utilized in cycloaddition reactions, typically after conversion to a hydrazone. Hydrazones can serve as precursors to 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes or alkynes) to construct five-membered heterocyclic rings. lp.edu.ua

For example, N-arylhydrazones can be oxidized in situ to form nitrilimines, which are potent 1,3-dipoles. These nitrilimines readily react with dipolarophiles to yield pyrazoline or pyrazole (B372694) derivatives. The tert-butyl group on the phenyl ring would be retained in the final product, influencing its solubility and electronic properties.

Another pathway involves the reaction of hydrazones with a base to form azomethine imines, which are also 1,3-dipoles. These can then react with electron-deficient alkenes or alkynes in a [3+2] cycloaddition manner. These types of reactions are highly valuable in synthetic organic chemistry as they provide a direct route to complex heterocyclic systems from readily available starting materials. rsc.orgmdpi.com

Table 5: [3+2] Cycloaddition Reactions with Hydrazone Derivatives

1,3-Dipole Precursor1,3-DipoleDipolarophileResulting Heterocycle
Hydrazone (via oxidation)NitrilimineAlkenePyrazoline
Hydrazone (via oxidation)NitrilimineAlkynePyrazole
Hydrazone (with base)Azomethine ImineAlkenePyrazolidine
Hydrazone (with base)Azomethine ImineAlkyneDihydropyrazole

Applications of 4 Tert Butylphenylhydrazine Hydrochloride in Advanced Organic Synthesis Research

Precursor for Diverse Heterocyclic Compounds

The reactivity of the hydrazine (B178648) functional group makes 4-tert-butylphenylhydrazine hydrochloride an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems. Its utility is particularly prominent in the construction of pyrazole (B372694) architectures, in facilitating ring transformations, and in the formation of carbon-nitrogen bonds.

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and materials science, is a well-established application of this compound. The Knorr pyrazole synthesis and related methodologies provide a direct route to substituted pyrazoles through the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govjocpr.com

Research has demonstrated the successful condensation of p-(4-(tert-butyl)phenyl)hydrazine with α,β-ethylenic ketones to yield pyrazoline intermediates, which are subsequently oxidized in situ to the corresponding 1,3,5-trisubstituted pyrazoles. nih.govrsc.org For instance, the reaction with a chalcone (B49325) derivative in the presence of copper triflate and an ionic liquid catalyst affords the target pyrazole in good yield. nih.gov This methodology highlights the strategic use of the tert-butylphenylhydrazine moiety to introduce a specific substitution pattern on the pyrazole ring.

The general reaction scheme for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and this compound is depicted below:

Scheme 1: General synthesis of 1-(4-tert-butylphenyl)-3,5-disubstituted pyrazoles from 1,3-diketones.

Reactant 1Reactant 2ConditionsProduct
This compound1,3-Diketone (e.g., Acetylacetone)Acid or base catalysis, typically in a protic solvent like ethanol (B145695)1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazole
This compoundβ-Ketoester (e.g., Ethyl acetoacetate)Acid catalysis, often with heating1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one
p-(4-(tert-butyl)phenyl)hydrazineα,β-Ethylenic ketone (Chalcone)Copper triflate, bmim1-(4-tert-butylphenyl)-3,5-diaryl-1H-pyrazole

Arylhydrazines, including this compound, are known to participate in ring transformation reactions, where one heterocyclic ring is converted into another. These transformations are powerful tools for the synthesis of novel heterocyclic scaffolds that may be difficult to access through direct cyclization methods. For example, hydrazines can react with certain oxygen-containing heterocycles, such as pyranones, to yield pyrazoles. mdpi.com Similarly, reactions with isoxazoles and 1,3,4-oxadiazoles in the presence of a nickel catalyst can lead to the formation of pyrazoles and 1,2,4-triazoles, respectively. organic-chemistry.org

While specific examples detailing the use of this compound in these transformations are not extensively documented in readily available literature, its chemical properties as an arylhydrazine suggest its applicability in such reactions. The general mechanism involves the nucleophilic attack of the hydrazine on the heterocyclic ring, leading to ring opening, followed by an intramolecular cyclization to form the new heterocyclic system. The tert-butylphenyl substituent would be incorporated into the final product, offering a route to specifically substituted heterocycles.

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic synthesis, and this compound serves as a valuable reagent in this context. The most prominent example is the Fischer indole (B1671886) synthesis, a classic reaction that has been used for over a century to prepare indoles from arylhydrazines and carbonyl compounds under acidic conditions.

In this reaction, this compound would first react with an aldehyde or ketone to form a hydrazone. This intermediate, upon treatment with an acid catalyst, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the substituted indole. The tert-butyl group at the 4-position of the phenyl ring would result in the formation of a 5-tert-butyl-substituted indole, a structural motif present in various biologically active molecules.

Scheme 2: Plausible mechanism for the Fischer indole synthesis using this compound.

Beyond indole synthesis, arylhydrazines are employed in various other C-N bond-forming reactions, including the synthesis of other nitrogen-containing heterocycles and in cross-coupling reactions.

Intermediate in Complex Chemical Entity Construction

The utility of this compound extends beyond the synthesis of simple heterocycles. It also plays a crucial role as an intermediate in the assembly of more complex molecular architectures, such as novel ligand systems for catalysis and in multicomponent reaction sequences.

Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst.

Given that this compound is a ready precursor to a wide range of substituted pyrazoles, it serves as an important starting material for the design and synthesis of novel ligand systems. For example, pyrazoles bearing the 4-tert-butylphenyl group at the N1 position can be further functionalized to create bidentate or polydentate ligands. These ligands can then be used to prepare metal complexes with potential applications in various catalytic processes, such as cross-coupling reactions, oxidation, and polymerization. While direct synthesis of complex ligands from this compound is an area of ongoing research, the potential for creating bespoke catalytic systems is significant. nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Hydrazines are frequently employed as key components in MCRs for the synthesis of diverse heterocyclic libraries.

This compound can participate in such reaction sequences to generate highly substituted pyrazole derivatives and other fused heterocyclic systems. For example, a three-component reaction between an aldehyde, a β-ketoester, and this compound can lead to the formation of a polysubstituted pyrazole in a single step. beilstein-journals.orgresearchgate.net These MCRs often proceed with high regioselectivity and can be used to rapidly generate a library of compounds for biological screening or materials science applications. The inclusion of the 4-tert-butylphenyl moiety can impart specific physical and biological properties to the resulting molecules. nih.govbeilstein-journals.org

Number of ComponentsReactantsProduct Class
ThreeAldehyde, β-ketoester, this compoundPolysubstituted pyrazoles
FourAldehyde, Malononitrile, β-ketoester, this compoundPyrano[2,3-c]pyrazoles

Exploration of 4 Tert Butylphenylhydrazine Hydrochloride in Medicinal Chemistry and Biological Activity Research

Rational Design and Synthesis of Tetrahydroindazole-Based Ligands for Pharmaceutical Development

4-tert-Butylphenylhydrazine hydrochloride is a key precursor in the synthesis of tetrahydroindazole-based ligands. chemicalbook.com The general synthetic strategy involves the condensation reaction of the hydrazine (B178648) moiety with a suitable cyclic β-diketone or a related precursor. This reaction efficiently constructs the core bicyclic tetrahydroindazole (B12648868) ring system.

This scaffold has been identified as a promising framework for developing novel therapeutic agents. For instance, researchers have synthesized a series of tetrahydroindazole-based compounds as potent and unique inhibitors of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.gov The synthesis of these compounds highlights the utility of phenylhydrazine (B124118) derivatives in creating complex molecular architectures designed to interact with specific biological targets. Similarly, tetrahydroindazole derivatives have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system disorders and cancer. nih.gov The rational design of these ligands often involves modifying substituents on the tetrahydroindazole core to optimize binding affinity and selectivity for the target protein.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of derivatives synthesized from this compound. By systematically altering the chemical structure of the parent compound and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for the desired pharmacological effect.

In the context of tetrahydroindazole-based antituberculosis agents, SAR studies have revealed that modifications at different positions of the indazole ring significantly impact their inhibitory activity against MTB. nih.gov For example, the nature and position of substituents on the phenyl ring inherited from the starting hydrazine can influence potency and metabolic stability. Similarly, for sigma-2 receptor ligands, SAR data has been used to construct a pharmacophore model. nih.gov This model summarizes the essential structural features required for high-potency binding, guiding the design of future ligands with improved drug-like properties. nih.gov Studies on other classes of hydrazine derivatives, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazones, have also established robust SARs, demonstrating that specific functional groups on the aromatic rings are critical for selective inhibition of enzymes like human monoamine oxidase B (hMAO-B). nih.gov

Identification and Evaluation of Biological Activities in Derivatives

Derivatives originating from this compound have been screened for a variety of biological activities, leading to the discovery of compounds with significant potential in different therapeutic areas.

The antioxidant capacity of various hydrazine derivatives has been a subject of significant research. These compounds can neutralize harmful free radicals, which are implicated in numerous diseases associated with oxidative stress. researchgate.net For example, newly synthesized hydrazones containing a 1,2,4-triazine-5-one core have demonstrated potent antioxidant activity, with some compounds proving to be twice as active as the standard antioxidant, ascorbic acid. researchgate.net The mechanism of action often involves hydrogen atom donation or electron transfer to scavenge free radicals. The antioxidant properties of synthetic phenolic compounds are well-documented, and incorporating a hydrazine or hydrazone moiety can modulate this activity. mdpi.com

Compound ClassAntioxidant AssayResult
1,2,4-Triazin-5-one HydrazonesFree Radical ScavengingSome derivatives showed activity twice that of ascorbic acid. researchgate.net
Thiazol-2-ylhydrazone DerivativesIn vitro antioxidant assaysIdentified as having antioxidant properties alongside MAO-B inhibition. nih.gov
Polyfunctionalized NitronesVarious antioxidant assaysDemonstrated capacity to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov

This table presents a summary of antioxidant activities observed in various classes of hydrazine derivatives.

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds derived from hydrazines. researchgate.net The hydrazine skeleton is a known pharmacophore in compounds with antibacterial, antifungal, and antitubercular activity. researchgate.net

A notable success in this area is the identification of tetrahydroindazole-based compounds, synthesized from phenylhydrazine precursors, as potent inhibitors of replicating Mycobacterium tuberculosis. nih.gov Specific derivatives exhibited activity in the low micromolar range, representing a promising new scaffold for anti-TB drug development. nih.gov Other studies have explored different hydrazine derivatives, such as steroidal hydrazones and carbazole (B46965) derivatives, which have shown varying degrees of activity against a panel of bacteria and fungi, including resistant strains. mdpi.comnih.gov

DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
Tetrahydroindazole Compound 6a Mycobacterium tuberculosis1.7 µM nih.gov
Tetrahydroindazole Compound 6m Mycobacterium tuberculosis1.9 µM nih.gov
Tetrahydroindazole Compound 6q Mycobacterium tuberculosis1.9 µM nih.gov
Carbazole Derivative 2 Staphylococcus aureus32 µg/mL nih.gov
Carbazole Derivative 4 Staphylococcus aureus32 µg/mL nih.gov

This table highlights the minimum inhibitory concentrations (MICs) of selected hydrazine derivatives against specific microbial pathogens.

When developing new therapeutic agents, it is essential to assess their toxicity toward mammalian cells to ensure a suitable safety profile. Derivatives of this compound have been evaluated for their cytotoxic effects in various cellular models.

Encouragingly, the potent antituberculosis tetrahydroindazole compounds showed no toxicity to Vero cells (a line of kidney epithelial cells from an African green monkey) at concentrations effective against MTB. nih.gov This selectivity is a critical attribute for a potential drug candidate. In contrast, studies on other classes of compounds, such as certain 1,3,4-thiadiazole (B1197879) derivatives, have identified molecules with significant cytotoxic activity against human cancer cell lines, including leukemia, ovarian, and pancreatic cancer cells. mdpi.com For example, a derivative with a tert-butyl substituent was particularly active against a human pancreatic cancer cell line with an IC50 value of 1.7 µM. mdpi.com The toxicity of newly synthesized carbazole derivatives was evaluated against human red blood cells, where they showed low hemolytic activity, and against human fibroblast cells, where toxicity was more pronounced. nih.gov

Compound Class/DerivativeCell LineCytotoxicity Result (IC50/Effect)
Tetrahydroindazole Anti-TB AgentsVero (Monkey Kidney)No toxicity observed. nih.gov
1,3,4-Thiadiazole Derivative 30 Human Pancreatic CancerIC50 = 1.7 µM mdpi.com
2-Amido-1,3,4-thiadiazole Derivative 44 SK-OV-3 (Human Ovarian Cancer)IC50 = 19.5 µM mdpi.com
Carbazole DerivativesHuman Red Blood CellsLow hemolytic activity (<13%). nih.gov

This table summarizes the cytotoxicity data for various derivatives in different cellular models.

Contributions to Lead Compound Identification in Drug Discovery Pipelines

This compound and its derivatives have made significant contributions to the identification of lead compounds in drug discovery. chemicalbook.com A lead compound is a chemical entity that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. pressbooks.pub

The research into tetrahydroindazole-based compounds has yielded promising lead scaffolds for developing new drugs to combat tuberculosis. nih.gov The potent activity against MTB, combined with low mammalian cell toxicity and favorable metabolic stability, marks these compounds as excellent candidates for further optimization. nih.gov Similarly, the development of tetrahydroindazole-based sigma-2 receptor ligands has produced a compound series with high potency, selectivity, and favorable drug-like characteristics, positioning them as valuable chemical probes and leads for drug discovery in CNS disorders and oncology. nih.gov The versatility of the hydrazine functional group allows for its incorporation into a wide array of molecular frameworks, making it a valuable tool for generating chemical diversity and identifying novel lead structures for various therapeutic targets.

Advanced Analytical and Spectroscopic Characterization in Research

Techniques for Structural Elucidation of 4-tert-Butylphenylhydrazine Hydrochloride and Its Adducts

The unambiguous determination of the molecular structure of this compound and its reaction adducts, such as hydrazones, relies on a combination of powerful spectroscopic and spectrometric methods. Each technique provides unique and complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation.

¹H NMR (Proton NMR): This provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the tert-butyl protons, the aromatic protons, and the hydrazine (B178648) protons. The characteristic singlet for the nine equivalent protons of the tert-butyl group typically appears in the upfield region (around 1.3 ppm), while the aromatic protons present as a set of doublets in the downfield region (typically 7.0-7.5 ppm) due to their distinct positions on the benzene (B151609) ring. rsc.org The chemical shifts of the hydrazine protons (-NHNH₂) can be broad and their position is variable, often influenced by solvent and concentration. chemicalbook.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound and its adducts.

Electron Ionization (EI-MS): This technique can provide a distinct fragmentation pattern, offering structural clues. A common fragmentation for this molecule involves the loss of the tert-butyl group, leading to a prominent ion peak. nist.gov

Electrospray Ionization (ESI-MS): A soft ionization technique, ESI-MS is particularly useful for confirming the molecular weight of the parent compound and its adducts, often observing the protonated molecular ion [M+H]⁺. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula, confirming the identity of the compound and its derivatives with high confidence. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, characteristic absorption bands would include N-H stretching vibrations for the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching for the aromatic and aliphatic parts, and C=C stretching for the benzene ring (around 1500-1600 cm⁻¹). semanticscholar.org

When this compound forms adducts, such as hydrazones, these spectroscopic techniques reveal key structural changes. For instance, in the ¹³C NMR spectrum, a new signal for the imine carbon (C=N) appears, and in the IR spectrum, the C=N stretching vibration is observed, providing clear evidence of adduct formation. nih.gov

Table 1: Key Spectroscopic Data for the Structural Elucidation of Phenylhydrazine (B124118) Derivatives

Technique Feature Typical Observation Structural Inference

| ¹H NMR | Chemical Shift (δ) | ~1.3 ppm (singlet, 9H) ~7.0-7.5 ppm (multiplet, 4H) | tert-Butyl group Aromatic protons | | ¹³C NMR | Chemical Shift (δ) | ~31 ppm (CH₃) ~34 ppm (quaternary C) ~120-150 ppm | tert-Butyl carbons Aromatic carbons | | IR | Wavenumber (cm⁻¹) | 3200-3400 cm⁻¹ 1500-1600 cm⁻¹ | N-H stretch (hydrazine) C=C stretch (aromatic) | | MS | m/z | [M+H]⁺ [M - 57]⁺ | Molecular Ion Loss of tert-butyl group |

Purity Assessment Methodologies for Research Applications

Ensuring the high purity of this compound is critical for the validity and reproducibility of research findings. A multi-technique approach, often termed the mass balance approach, is employed to identify and quantify impurities. nih.gov

Chromatographic Techniques: Chromatography is the most powerful and widely used method for separating and quantifying impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile compounds like this compound. helixchrom.combldpharm.com A reversed-phase column with a UV detector is commonly used. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Gradient elution methods can be developed to separate closely related impurities that may arise during synthesis or degradation. iosrjournals.org

Gas Chromatography (GC): GC can also be used, particularly for identifying volatile impurities or after derivatization of the hydrazine compound to make it more volatile and thermally stable. oup.com Derivatization with reagents like benzaldehyde (B42025) can improve chromatographic peak shape and detection sensitivity. researchgate.netnih.gov For instance, a method for determining residual hydrazine involves derivatization followed by GC analysis with a nitrogen-selective detector for high sensitivity. nih.gov

Quantitative NMR (qNMR): qNMR is an absolute method for purity determination that does not require a reference standard of the compound itself. By integrating the signal of the analyte against a certified internal standard of known purity, the exact mass fraction of this compound in a sample can be calculated. nih.gov

Other Methodologies:

Karl Fischer Titration: This method is specifically used to quantify the water content in the sample, as water is a common impurity in solid reagents, especially hydrochlorides. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to determine the content of non-volatile inorganic impurities (e.g., residual salts) by measuring the weight loss of a sample as it is heated. nih.gov

Table 2: Common Methodologies for Purity Assessment

Method Purpose Typical Application
HPLC-UV Quantify organic impurities (related substances, degradation products) Primary purity assay; area percent calculation.
GC-FID/NPD Quantify volatile organic impurities or assay after derivatization Analysis of residual solvents or derivatized hydrazine.
qNMR Absolute quantification of the main component High-precision purity assignment using an internal standard.
Karl Fischer Titration Determine water content Quantifying moisture in the solid hydrochloride salt.
TGA Determine non-volatile/inorganic impurity content Measuring residue on ignition (e.g., inorganic salts).

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. For 4-tert-Butylphenylhydrazine hydrochloride, this could involve modeling its participation in reactions such as the Fischer indole (B1671886) synthesis, a common application for phenylhydrazines.

Theoretical studies on similar hydrazine (B178648) derivatives often employ computational methods to investigate reaction pathways. For instance, the reaction of hydrazine with a chlorine-terminated silicon surface has been computationally modeled to understand the pathways for surface functionalization. Such studies typically involve representing the reactants and intermediates as three-dimensional models and calculating the energy changes as the reaction progresses. This allows for the identification of the most likely reaction mechanism by determining the lowest energy pathway. In the context of this compound, molecular modeling could be used to predict how the bulky tert-butyl group influences the stereochemistry and energetics of reaction pathways compared to unsubstituted phenylhydrazine (B124118).

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of molecules. These calculations provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's chemical behavior.

For substituted phenylhydrazones, quantum mechanical calculations have been used to gain insights into their electronic structure and excited-state dynamics. rsc.org Similar calculations on this compound would involve determining key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. The nitrogen atoms of the hydrazine group are expected to be electron-rich, making them susceptible to electrophilic attack.

Some basic computational chemistry data for this compound is available from chemical suppliers. chemscene.com

PropertyValue
Topological Polar Surface Area (TPSA)38.05 Ų
logP2.6915
Hydrogen Bond Acceptors2
Hydrogen Bond Donors2
Rotatable Bonds1

These values provide a preliminary assessment of the molecule's polarity and potential for membrane permeability.

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key aspect of its conformation is the orientation of the bulky tert-butyl group relative to the phenyl ring and the hydrazine moiety.

Computational methods like molecular mechanics and ab initio calculations can be used to determine the preferred conformations of molecules. Studies on molecules with tert-butyl groups, such as cis-1,4-di-tert-butylcyclohexane, have shown that the molecule may exist in various conformations like chair and twist-boat forms, with computational methods being used to determine their relative energies and populations. upenn.eduresearchgate.net For this compound, the rotation around the C-N and N-N bonds would lead to different conformers. The large size of the tert-butyl group is expected to create steric hindrance, which will significantly influence the molecule's preferred three-dimensional structure.

The study of intermolecular interactions is also crucial, as it governs how molecules pack in the solid state and interact in solution. These interactions can be analyzed using techniques like Hirshfeld surface analysis, which has been applied to study C-H···N interactions in other nitrogen-containing heterocyclic compounds. For this compound, potential intermolecular interactions include hydrogen bonding involving the hydrazine protons and the chloride ion, as well as van der Waals forces. Understanding these interactions is important for predicting the crystal structure and physical properties of the compound.

Future Directions and Emerging Research Avenues

Novel Synthetic Applications in Uncharted Chemical Space

While the Fischer indole (B1671886) synthesis is a classic application, researchers are increasingly employing 4-tert-Butylphenylhydrazine hydrochloride to venture into uncharted chemical territories. Its reactive hydrazine (B178648) moiety serves as a valuable building block for a diverse array of heterocyclic compounds beyond indoles.

A significant area of exploration is the synthesis of pyrazole (B372694) and pyrazoline derivatives. These five-membered heterocyclic compounds are core structures in many biologically active molecules. For instance, research has demonstrated the condensation reaction of 4-tert-Butylphenylhydrazine with α,β-ethylenic ketones to form 1,3,5-trisubstituted pyrazoles. mdpi.com This synthetic route opens pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals. The tert-butyl group on the phenyl ring provides steric bulk and lipophilicity, which can be strategically utilized to modulate the physicochemical properties and biological activity of the resulting pyrazole derivatives.

Furthermore, the reactivity of this compound makes it a candidate for multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. The development of novel MCRs involving this hydrazine derivative could lead to the rapid generation of complex molecular libraries, accelerating the discovery of new chemical entities with unique properties.

Table 1: Emerging Synthetic Applications

Application Area Target Compound Class Potential Significance
Heterocyclic Synthesis Pyrazoles, Pyrazolines Access to novel scaffolds for drug discovery and agrochemicals. mdpi.com
Multicomponent Reactions Complex Polycyclic Systems Rapid generation of molecular diversity for high-throughput screening.
Catalysis Organocatalyst Precursors Development of novel catalysts for asymmetric synthesis.

Expansion into Underexplored Therapeutic Areas

The derivatives of phenylhydrazine (B124118), particularly hydrazides and hydrazones, are known to possess a wide spectrum of biological activities. minarjournal.comnih.gov This provides a strong rationale for exploring the therapeutic potential of novel compounds derived from this compound in areas that have been historically underexplored for this specific scaffold.

Recent studies on N′-benzylidene-4-tert-butylbenzohydrazide derivatives, which can be conceptually linked to 4-tert-butylphenylhydrazine, have shown potent urease inhibitory activity. nih.gov Some of these synthesized compounds exhibited greater activity than the standard inhibitor, thiourea, highlighting the potential for developing new treatments for infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov

Beyond enzyme inhibition, there is growing interest in the central nervous system (CNS) applications of related structures. Research into piperazine (B1678402) derivatives containing a di-tert-butyl-phenol moiety, a structure with some parallels to our compound of interest, has revealed antioxidant, anxiolytic-like, and antidepressant-like activities. nih.gov These findings suggest that the 4-tert-butylphenyl group could be a valuable pharmacophore for CNS-active agents. The lipophilic nature of the tert-butyl group can facilitate crossing the blood-brain barrier, a critical attribute for drugs targeting the CNS. Future research could focus on synthesizing and screening a library of 4-tert-butylphenylhydrazine derivatives for activity against various CNS targets, including receptors for serotonin, dopamine, and adrenergic pathways. nih.gov

Table 2: Potential Therapeutic Targets for Derivatives

Therapeutic Area Specific Target/Disease Rationale
Infectious Diseases Urease Inhibition (H. pylori) Demonstrated potent activity of related benzohydrazide (B10538) derivatives. nih.gov
Central Nervous System Anxiety, Depression Anxiolytic and antidepressant-like activity observed in structurally related compounds. nih.gov
Oncology Anticancer Activity Hydrazide/hydrazone derivatives are known to possess cytotoxic properties against cancer cell lines. mdpi.com

Development of Sustainable and Scalable Synthetic Methodologies for Industrial Research

The increasing emphasis on environmental responsibility in the chemical industry necessitates the development of green and sustainable synthetic processes. Future research on this compound and its derivatives will heavily focus on methodologies that are efficient, economically viable, and environmentally benign.

Conventional methods for synthesizing hydrazine derivatives often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. researchgate.net Emerging research points towards several green alternatives:

Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for metal catalysts is a key goal of green chemistry. rsc.org Three-component reactions under catalyst-free conditions have been successfully employed to create hydrazino-containing glycine (B1666218) derivatives, showcasing a sustainable pathway that could be adapted for derivatives of 4-tert-butylphenylhydrazine. rsc.org

Solvent-Free and Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free "grinding" conditions, has emerged as a powerful tool for synthesizing hydrazone derivatives. minarjournal.commdpi.com This approach dramatically reduces reaction times, energy consumption, and the use of volatile organic solvents. mdpi.com

Organocatalysis: Employing small organic molecules, such as L-proline, as catalysts offers a more sustainable alternative to toxic metal catalysts. mdpi.com This method has been used for the high-yield synthesis of hydrazide derivatives under mild conditions. mdpi.com

Aqueous Media Synthesis: Performing reactions in water is the ideal green solvent. Methodologies are being developed for hydrazine-related syntheses in aqueous media, which simplifies workup procedures and minimizes environmental impact. rsc.orgrsc.org

The scalability of these green methods is a critical factor for their adoption in industrial research. Future efforts will likely concentrate on optimizing these sustainable protocols for large-scale production, making the synthesis of this compound and its valuable derivatives more aligned with the principles of green chemistry.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. nih.gov For a molecule like this compound, these computational tools can accelerate research and development in several key areas.

Predictive Synthesis and Reactivity: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. scitechdaily.com This can help chemists identify the most promising reaction conditions for synthesizing novel derivatives of this compound, saving significant time and resources by avoiding unsuccessful experiments. scitechdaily.com

De Novo Molecular Design: AI algorithms, such as generative adversarial networks (GANs), can design entirely new molecules with desired properties. crimsonpublishers.com By providing the model with a target profile—for example, high binding affinity to a specific enzyme and favorable pharmacokinetic properties—AI can generate novel structures based on the 4-tert-butylphenylhydrazine scaffold for chemists to synthesize and test.

Virtual Screening and Property Prediction: AI and ML are powerful tools for predicting the biological activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds. nih.gov Researchers can computationally screen vast virtual libraries of 4-tert-butylphenylhydrazine derivatives to identify the most promising candidates for further development, dramatically accelerating the early stages of drug discovery. crimsonpublishers.com Recently, the release of massive datasets of molecular simulations is paving the way for machine learning tools that can accurately model complex chemical reactions. lbl.gov

The integration of AI and ML will enable a more data-driven and predictive approach to research involving this compound. This synergy will not only accelerate the pace of discovery but also enhance the ability of scientists to design molecules with precisely tailored functions for both therapeutic and material science applications.

Q & A

Q. What are the established synthetic routes for 4-tert-Butylphenylhydrazine hydrochloride, and how can reaction conditions be optimized for high purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 4-tert-butylbenzaldehyde with hydrazine hydrochloride in methanol under reflux (65°C for 3 hours), followed by filtration and methanol rinsing to isolate the product . Optimization includes monitoring reaction completion via TLC and adjusting molar ratios of reactants to minimize side products. Purity can be enhanced using recrystallization in polar aprotic solvents.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Key techniques include:

  • 1H-NMR : Peaks at δ 1.87 ppm (tert-butyl CH3), 7.14–7.42 ppm (aromatic protons), and 10.09–11.88 ppm (NH and OH groups) .
  • IR Spectroscopy : Bands at 1631 cm⁻¹ (C=C stretching), 1513 cm⁻¹ (N–H bending), and 1032 cm⁻¹ (C=S stretching in derivatives) .
  • EI-MS : Molecular ion peaks at m/z 185 and fragmentation patterns confirming the hydrazine backbone .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Use RP-HPLC with a C18 column and UV detection (λ = 254 nm). A validated method for analogous hydrazine derivatives employs a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate, achieving >98% purity with retention times <10 minutes . Complement with elemental analysis (C, H, N) to verify stoichiometry.

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes . Toxicity data are limited, so treat all exposures as potentially hazardous and consult medical professionals.

Advanced Research Questions

Q. How does this compound participate in Fischer indole synthesis, and what mechanistic insights are relevant?

The compound acts as a hydrazine precursor in indole formation. The mechanism involves acid-catalyzed cyclization of hydrazones derived from ketones or aldehydes. Steric hindrance from the tert-butyl group may slow cyclization kinetics, requiring elevated temperatures (e.g., 80–100°C in HCl/ethanol) . Monitor intermediates via LC-MS to optimize regioselectivity.

Q. What structural analogs of this compound have been studied, and how do substituents influence reactivity?

Derivatives like 4-fluoro-, 4-chloro-, and 4-methoxyphenylhydrazine hydrochlorides exhibit varied electronic effects. Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity in condensation reactions, while bulky substituents (e.g., tert-butyl) reduce solubility but improve thermal stability . Compare Hammett σ values to predict reaction rates.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from assay conditions. For example:

  • Cell Lines : Viability assays using HepG2 vs. HEK293 may yield differing IC50 values due to metabolic variability .
  • Solubility : Use DMSO concentrations <0.1% to avoid solvent interference . Standardize protocols (e.g., MTT assay incubation time, pH) and validate with positive controls.

Q. What strategies improve the sensitivity of analytical methods for detecting trace impurities in this compound?

  • Derivatization : React with 2,4-dinitrophenylhydrazine to form UV-active hydrazones, enhancing detection limits to 0.01% w/w .
  • Mass Spectrometry : Employ LC-QTOF-MS for high-resolution identification of side products (e.g., unreacted aldehydes) .
  • Method Validation : Follow ICH guidelines for linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.